molecular formula C11H14ClN B13045468 (R)-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

(R)-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13045468
M. Wt: 195.69 g/mol
InChI Key: CKSATNLNXRZQHJ-LLVKDONJSA-N
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Description

®-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound with a unique structure that includes a chlorine atom and a methyl group attached to a tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Chlorination: Introduction of the chlorine atom at the 6-position of the naphthalene ring.

    Methylation: Addition of a methyl group at the 5-position.

    Reduction: Reduction of the naphthalene ring to form the tetrahydronaphthalene structure.

    Amination: Introduction of the amine group at the 1-position.

Industrial Production Methods

Industrial production of ®-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can further modify the tetrahydronaphthalene ring or the amine group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, ®-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

The compound’s potential biological activity makes it a candidate for studying receptor interactions and enzyme inhibition. It can be used in assays to screen for biological activity against various targets.

Medicine

In medicinal chemistry, ®-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance materials with specific characteristics.

Mechanism of Action

The mechanism of action of ®-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the methyl group at the 5-position.

    5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the chlorine atom at the 6-position.

    1,2,3,4-Tetrahydronaphthalen-1-amine: Lacks both the chlorine and methyl groups.

Uniqueness

®-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of both the chlorine and methyl groups, which confer specific chemical and biological properties. These modifications can enhance its reactivity and selectivity in various applications, making it a valuable compound for research and industrial use.

Biological Activity

(R)-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound notable for its tetrahydronaphthalene structure. The compound exhibits significant biological activity primarily due to its interactions with various biological targets, which can lead to potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11_{11}H14_{14}ClN
  • Molecular Weight : 195.69 g/mol
  • Density : Approximately 1.2 g/cm³
  • Boiling Point : Approximately 285.5 °C

The unique stereochemistry of this compound enhances its binding affinity to biological targets, making it a candidate for further pharmacological studies .

Research indicates that this compound can modulate receptor activity by altering conformational states or competing with natural ligands. Its ability to inhibit enzyme activity suggests potential applications in drug design aimed at specific metabolic pathways .

Interaction with Biological Targets

The compound has been shown to interact effectively with various receptors and enzymes:

  • Dopamine Receptors : Preliminary studies suggest that this compound may exhibit selective agonist activity towards dopamine receptors, particularly the D3 subtype. This interaction could have implications for neuropsychiatric disorders .

Research Findings

Several studies have investigated the biological activity of this compound:

  • Cholinesterase Inhibition : A study focused on the design and synthesis of tetrahydronaphthalene-based analogues reported that certain derivatives exhibited potent cholinesterase inhibition. This mechanism is relevant for therapeutic strategies against Alzheimer's disease .
  • Neuroprotection : Research on dopamine receptor agonists has highlighted the potential neuroprotective effects of compounds similar to this compound against neurodegenerative conditions .

Case Studies and Comparative Analysis

A comparative analysis of structurally similar compounds reveals differences in biological activities based on their substituents and stereochemistry:

Compound NameStructural FeaturesBiological Activity
(S)-5-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amineEnantiomer with opposite chiralityDifferent biological activity profile
5-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-thiolThiol derivativeUnique reactivity due to thiol group
(R)-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amineFluorinated variantPotentially altered pharmacokinetics
(S)-6-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-aminesMethoxy substitutionDifferent solubility and reactivity

This table illustrates how variations in chemical structure can lead to diverse biological activities and therapeutic potentials.

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

(1R)-6-chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14ClN/c1-7-8-3-2-4-11(13)9(8)5-6-10(7)12/h5-6,11H,2-4,13H2,1H3/t11-/m1/s1

InChI Key

CKSATNLNXRZQHJ-LLVKDONJSA-N

Isomeric SMILES

CC1=C(C=CC2=C1CCC[C@H]2N)Cl

Canonical SMILES

CC1=C(C=CC2=C1CCCC2N)Cl

Origin of Product

United States

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